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molecular formula C7H7Cl2NO B8613075 1-(5,6-dichloropyridin-3-yl)ethanol

1-(5,6-dichloropyridin-3-yl)ethanol

Cat. No. B8613075
M. Wt: 192.04 g/mol
InChI Key: UWYHARVKKOISKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759362B2

Procedure details

To a solution of 1-(5,6-dichloro-pyridin-3-yl)-ethanol 9 (311 g. 1.62 mole) in chlorobenzene (3 L) was added p-toluene sulfonic acid (431 g, 2.5 mole) and the reaction mixture was heated at reflux (about 140° C.) with concomitant removal of water. When the reaction was complete, the mixture was concentrated to about 500 mL, diluted with 2 L water, and extracted with three times (1 L per extraction) ethyl acetate. The organic portions were combined, dried (Na2SO4), concentrated under reduced pressure with low heat, dissolved in 500 mL methylene chloride, and applied to the top of 2 kg silica column. The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane. 178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which solidified upon cooling to 4° C. (63% yield). 1H NMR (400 MHz, CDCl3) δ 8.27 (m, 1H), 7.80 (dd, J=12, 18 Hz, 1H), 6.62 (d, J=18 Hz, 1H), 5.46 (d, J=12 Hz, 1H).
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
431 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9](O)[CH3:10])[CH:5]=[N:6][C:7]=1[Cl:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC1C=CC=CC=1>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([CH:9]=[CH2:10])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
311 g
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)C(C)O
Name
Quantity
431 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3 L
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
with concomitant removal of water
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about 500 mL
ADDITION
Type
ADDITION
Details
diluted with 2 L water
EXTRACTION
Type
EXTRACTION
Details
extracted with three times (1 L per extraction) ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure with low heat
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 mL methylene chloride
WASH
Type
WASH
Details
The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to 4° C. (63% yield)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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